![molecular formula C20H22N8O2 B5362494 (5Z)-1-(4-methoxyphenyl)-5-[[1-(4-methoxyphenyl)tetrazol-5-yl]methylidene]-4-propan-2-yltetrazole](/img/structure/B5362494.png)
(5Z)-1-(4-methoxyphenyl)-5-[[1-(4-methoxyphenyl)tetrazol-5-yl]methylidene]-4-propan-2-yltetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-1-(4-methoxyphenyl)-5-[[1-(4-methoxyphenyl)tetrazol-5-yl]methylidene]-4-propan-2-yltetrazole is a complex organic compound characterized by its unique structure, which includes two methoxyphenyl groups and a tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(4-methoxyphenyl)-5-[[1-(4-methoxyphenyl)tetrazol-5-yl]methylidene]-4-propan-2-yltetrazole typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The final step involves the coupling of the methoxyphenyl groups to the tetrazole ring, which can be achieved through various coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-1-(4-methoxyphenyl)-5-[[1-(4-methoxyphenyl)tetrazol-5-yl]methylidene]-4-propan-2-yltetrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
(5Z)-1-(4-methoxyphenyl)-5-[[1-(4-methoxyphenyl)tetrazol-5-yl]methylidene]-4-propan-2-yltetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (5Z)-1-(4-methoxyphenyl)-5-[[1-(4-methoxyphenyl)tetrazol-5-yl]methylidene]-4-propan-2-yltetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: A compound with similar aromatic ring structures and functional groups.
2-Methyl-4-(4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl)methylthio}phenoxy}acetic acid: A compound with similar structural complexity and potential biological activity.
Uniqueness
What sets (5Z)-1-(4-methoxyphenyl)-5-[[1-(4-methoxyphenyl)tetrazol-5-yl]methylidene]-4-propan-2-yltetrazole apart is its specific combination of methoxyphenyl and tetrazole groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
(5Z)-1-(4-methoxyphenyl)-5-[[1-(4-methoxyphenyl)tetrazol-5-yl]methylidene]-4-propan-2-yltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O2/c1-14(2)26-20(28(25-24-26)16-7-11-18(30-4)12-8-16)13-19-21-22-23-27(19)15-5-9-17(29-3)10-6-15/h5-14H,1-4H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVSEMUUVWZQGE-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC2=NN=NN2C3=CC=C(C=C3)OC)N(N=N1)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1/C(=C/C2=NN=NN2C3=CC=C(C=C3)OC)/N(N=N1)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
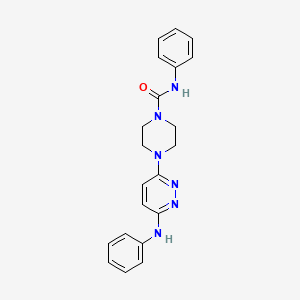
![1-(4-fluorophenyl)-4-[(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-2-pyrrolidinone](/img/structure/B5362428.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[3-(4-pyridinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5362435.png)
![4-[(3-methyl-2-thienyl)sulfonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5362443.png)
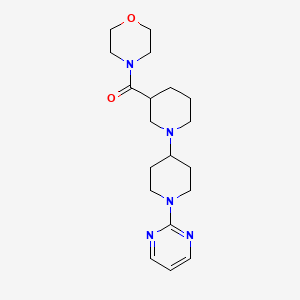
![2-[(4-methyl-1-phthalazinyl)amino]ethanol](/img/structure/B5362461.png)
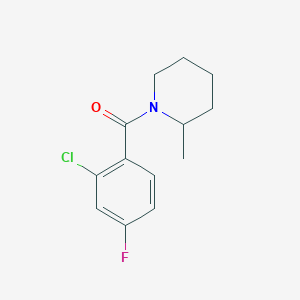
![2-[5-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-2-furyl]benzonitrile](/img/structure/B5362471.png)
![N-[(Z)-3-morpholin-4-yl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5362478.png)
![1-(3,9-Diazaspiro[5.5]undecan-3-yl)-2-[methyl(pyridin-4-ylmethyl)amino]ethanone](/img/structure/B5362486.png)
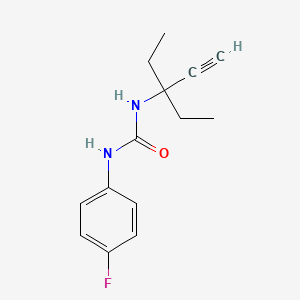
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-N,1,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5362514.png)
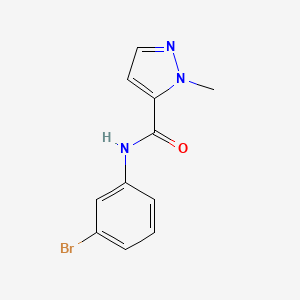
![5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5362524.png)
